molecular formula C12H14N2O3S B4915152 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one

6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one

Cat. No.: B4915152
M. Wt: 266.32 g/mol
InChI Key: KGPRPRLZOPUBMT-UHFFFAOYSA-N
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Description

6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one is a piperidin-2-one derivative characterized by a nitro group at position 5 and a 4-(methylsulfanyl)phenyl substituent at position 5. The methylsulfanyl group (SCH₃) attached to the para position of the phenyl ring introduces electron-donating properties via sulfur’s lone pairs, while the nitro group (NO₂) at position 5 is strongly electron-withdrawing. This combination creates a unique electronic environment that influences reactivity, solubility, and biological interactions .

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18-9-4-2-8(3-5-9)12-10(14(16)17)6-7-11(15)13-12/h2-5,10,12H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPRPRLZOPUBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-[4-(methylsulfanyl)phenyl]-5-nitropiperidin-2-one can be contextualized by comparing it to analogous piperidin-2-one derivatives and related heterocyclic compounds. Key comparisons include:

Substituent Position and Functional Group Variations

  • 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one

    • Differences : Replaces the nitro group with a hydroxymethyl (CH₂OH) substituent and the methylsulfanylphenyl group with a methoxyphenyl (OCH₃) group.
    • Impact : The hydroxymethyl group increases hydrophilicity, while the methoxy group enhances π-electron density compared to methylsulfanyl. These changes may alter binding affinity in biological systems, such as enzyme active sites .
  • 1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one Differences: Features a chloro (Cl) substituent on the phenyl ring instead of methylsulfanyl.

Heterocyclic Core Modifications

  • 5-[4-(Methylsulfanyl)phenyl]pyrimidin-2-one
    • Differences : Replaces the piperidin-2-one core with a pyrimidin-2-one ring.
    • Impact : The pyrimidine ring introduces additional nitrogen atoms, altering hydrogen-bonding patterns and aromaticity. This may enhance interactions with nucleic acids or ATP-binding proteins .

Functional Group Replacements

  • 6-[4-(Chlorophenoxy)pyridin-3-amine] Differences: Substitutes the piperidin-2-one core with a pyridine ring and replaces methylsulfanyl with chlorine. Impact: The chlorine atom’s electronegativity and smaller size may reduce steric hindrance but limit sulfur-specific interactions (e.g., metal coordination) .

Structural and Electronic Properties

Table 1: Key Properties of this compound vs. Analogues

Compound Core Structure Position 5 Group Position 6 Substituent Key Electronic Features
Target Compound Piperidin-2-one NO₂ 4-(SCH₃)Ph Strong electron withdrawal (NO₂) + moderate electron donation (SCH₃)
1-Benzyl-5-(hydroxymethyl)-6-(4-OCH₃-Ph) Piperidin-2-one CH₂OH 4-OCH₃Ph Polar (CH₂OH) + electron-rich (OCH₃)
5-[4-(SCH₃)Ph]pyrimidin-2-one Pyrimidin-2-one N/A 4-SCH₃Ph Increased aromaticity and H-bond sites
6-[4-Cl-PhO]pyridin-3-amine Pyridine NH₂ 4-ClPhO Electronegative Cl + planar pyridine

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